molecular formula C21H29N3O3S B2837400 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 946265-96-9

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2837400
CAS RN: 946265-96-9
M. Wt: 403.54
InChI Key: KZPOXEKQZXISCI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzenesulfonamide have been synthesized and evaluated for their antitumor activities. For instance, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones showed significant antitumor potency against various cancer cell lines, with certain derivatives exhibiting higher potency than the parent compound azonafide. These compounds have been evaluated in vitro for their ability to interact with DNA and their cytotoxicity against tumor cells, revealing the importance of the position of substitution on the anthracene nucleus for their antitumor activity and cardiotoxicity profiles (Sami et al., 1995).

Enzyme Inhibitory and Antimicrobial Studies

N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated for their enzyme inhibitory activity, particularly targeting acetylcholinesterase, which is relevant for Alzheimer’s disease therapy. These studies include enzyme inhibitory kinetics mechanism and computational study, suggesting the potential of these compounds as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018). Additionally, novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates have been synthesized and shown to possess significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in treating infections (Vanparia et al., 2010).

Photodynamic Therapy and Fluorescence Studies

The synthesis of Zinquin-related fluorophores has implications for fluorescence studies, particularly for the specific detection of Zn(II) ions. These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to solutions, which can be utilized in biochemical assays and research applications (Kimber et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-23(2)21(17-7-12-20-16(14-17)6-5-13-24(20)3)15-22-28(25,26)19-10-8-18(27-4)9-11-19/h7-12,14,21-22H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPOXEKQZXISCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.